molecular formula C8H8N2O B3030952 2-Methyl-2H-indazol-7-ol CAS No. 1159511-42-8

2-Methyl-2H-indazol-7-ol

Cat. No.: B3030952
CAS No.: 1159511-42-8
M. Wt: 148.16
InChI Key: AFUFVUWPYINWBK-UHFFFAOYSA-N
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Description

2-Methyl-2H-indazol-7-ol (CAS 1159511-42-8) is a chemical compound with the molecular formula C 8 H 8 N 2 O and a molecular weight of 148.16 g/mol . Its structure is defined by the SMILES string Cn1cc2cccc(O)c2n1 . This compound is a key synthetic intermediate in medicinal chemistry research, particularly in the development of novel therapeutic agents. A significant application of this compound is in the synthesis of substituted pyrazole derivatives, which are investigated for their pharmacological properties . Specifically, research indicates that compounds derived from this and similar indazole scaffolds exhibit potent inhibitory activity against cyclin-dependent kinase 4 (CDK4) . CDK4 is a critical regulator of the cell cycle, and its dysregulation is a hallmark of various cancers. Therefore, this compound serves as a valuable building block in the discovery and development of potential anti-cancer drugs, with cited research applications in models of breast cancer and lung cancer . The product is provided with a purity of ≥97% . It is intended for research and development purposes in a laboratory setting only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylindazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-10-5-6-3-2-4-7(11)8(6)9-10/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUFVUWPYINWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313227
Record name 2-Methyl-2H-indazol-7-ol
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Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159511-42-8
Record name 2-Methyl-2H-indazol-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2H-indazol-7-ol
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URL https://comptox.epa.gov/dashboard/DTXSID301313227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Spectroscopic Characterization Techniques for Structural Elucidation of 2 Methyl 2h Indazol 7 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of indazole derivatives, offering detailed insights into the molecular framework.

¹H NMR and ¹³C NMR Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing 2-Methyl-2H-indazol-7-ol and its analogs. The chemical shifts observed in the spectra provide information about the electronic environment of each nucleus. For instance, in a study of 2-Methyl-2H-indazol-6-ol, the methyl protons (CH₃) appeared as a singlet at 4.04 ppm in the ¹H NMR spectrum, while the aromatic protons resonated between 6.61 and 8.13 ppm. connectjournals.com The corresponding ¹³C NMR spectrum showed the methyl carbon at 39.40 ppm and the aromatic carbons in the range of 97.33 to 155.76 ppm. connectjournals.com Similarly, for 2-Methyl-2H-indazol-5-ol, the methyl protons were observed at 3.98 ppm and the methyl carbon at 40.21 ppm. connectjournals.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for Substituted 2-Methyl-2H-indazoles in DMSO-d₆

Compound¹H NMR (CH₃)¹³C NMR (CH₃)Aromatic ¹H SignalsAromatic ¹³C SignalsSource
2-Methyl-2H-indazol-6-ol4.04 (s)39.406.61-8.1397.33-155.76 connectjournals.com
2-Methyl-2H-indazol-5-ol3.98 (s)40.216.73-7.91100.10-151.89 connectjournals.com

Utilization of Long-Range ¹H,¹H-Couplings for Isomer Differentiation (1H- vs. 2H-Indazole)

A significant challenge in indazole chemistry is the differentiation between N1- and N2-substituted isomers. mdpi.com While the chemical shifts of the N-methyl protons in 1-methyl and 2-methyl indazoles can be very similar, differing by only 0.1–0.2 ppm, long-range proton-proton (¹H,¹H) couplings can be a decisive tool for structural assignment. thieme-connect.de These couplings, which occur over several bonds, are often observable in 2H-isomers but may be absent or different in 1H-isomers, providing a clear method for distinction. thieme-connect.deipb.ptnih.gov Advanced 2D NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can further elucidate these long-range interactions and spatial proximities between protons, confirming the specific isomeric form. researchgate.net

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula. For example, the [M+H]⁺ ion for 2-Methyl-2H-indazol-6-ol was found at m/z 149.0705, which corresponds to the calculated value of 149.0715 for C₈H₉N₂O. connectjournals.com Similarly, for 2-Methyl-2H-indazol-5-ol, the [M+H]⁺ ion was observed at m/z 149.0708. connectjournals.com

Beyond molecular weight confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. The way a molecule breaks apart upon ionization can reveal the nature and connectivity of its constituent parts. This fragmentation data, often obtained through techniques like GC-MS (Gas Chromatography-Mass Spectrometry), is crucial for identifying unknown compounds and confirming the structure of synthesized molecules. rsc.org

Table 2: High-Resolution Mass Spectrometry Data for Hydroxylated 2-Methyl-2H-indazoles

CompoundMolecular FormulaCalculated [M+H]⁺ (m/z)Found [M+H]⁺ (m/z)Source
2-Methyl-2H-indazol-6-olC₈H₉N₂O149.0715149.0705 connectjournals.com
2-Methyl-2H-indazol-5-olC₈H₉N₂O149.0715149.0708 connectjournals.com

Electronic and Vibrational Spectroscopy Applications

Electronic and vibrational spectroscopy techniques provide complementary information regarding the electronic structure and aromaticity of indazole systems.

UV and Raman Spectroscopic Insights into Electronic Structure and Aromaticity

UV-visible spectroscopy probes the electronic transitions within a molecule. Indazoles, being aromatic systems, exhibit characteristic absorption bands in the UV region. mdpi.com It has been noted that 1H-indazoles display benzenoid properties, whereas 2-substituted 2H-indazoles have a more ortho-quinonoid character, which is reflected in their UV spectra. thieme-connect.de For instance, 2-alkyl-2H-indazoles typically show a broad absorption band ranging from approximately 275 nm to 300 nm. thieme-connect.de These electronic transitions are sensitive to the substitution pattern and the solvent environment.

Raman spectroscopy, which measures the vibrational, rotational, and other low-frequency modes in a system, also provides insights into the aromatic character of the indazole ring. thieme-connect.de The vibrational frequencies observed in a Raman spectrum are characteristic of the bonds present in the molecule and can be used to confirm the structural integrity of the indazole core. Computational studies, often using Density Functional Theory (DFT), are frequently employed alongside experimental UV and Raman data to gain a deeper understanding of the electronic structure and vibrational modes. researchgate.net The fusion of a benzene (B151609) ring with a pyrazole (B372694) ring to form indazole results in a system where both rings maintain their aromaticity. beilstein-journals.org

Theoretical and Computational Chemistry Studies on Indazole Systems

Tautomeric Equilibrium Investigations (1H- vs. 2H-Indazole)

Annular tautomerism is a key feature of the indazole ring system, which can exist in two primary forms: 1H-indazole and 2H-indazole. nih.gov In the case of 2-Methyl-2H-indazol-7-ol, the methyl group fixes the tautomeric form to 2H. However, understanding the equilibrium in the parent system is crucial for contextualizing the stability and reactivity of its derivatives.

Numerous theoretical studies have concluded that for the unsubstituted indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase. nih.govresearchgate.netustc.edu.cn The greater stability of the 1H form is often attributed to its benzenoid structure, which confers a higher degree of aromaticity compared to the quinoid-like structure of the 2H-tautomer. researchgate.net

Computational methods, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations, have been employed to quantify this energy difference. The results vary with the level of theory applied, but the trend remains consistent. researchgate.netresearchgate.net

Table 1: Calculated Energy Difference (ΔE) Between 1H- and 2H-Indazole Tautomers The 1H tautomer is consistently found to be more stable (lower in energy).

Computational MethodEnergy Difference (kJ mol⁻¹)Energy Difference (kcal mol⁻¹)Source(s)
MP2/cc-pVTZ13.63.25 researchgate.net
B3LYP/6-31G*21.45.11 researchgate.net
B3LYPNot Specified5.3 researchgate.net
G220.34.85 researchgate.net
General Ab InitioNot Specified2.3 researchgate.net
B3LYP/6-311G**22.2 (approx)5.3 ustc.edu.cn

The tautomeric equilibrium of indazoles can be influenced by the surrounding medium. While the 1H form is favored in the gas phase, solvent interactions can alter the relative stabilities. ustc.edu.cnresearchgate.net Theoretical models, such as the Onsager solvate model, have been used to study these effects. ustc.edu.cn Calculations indicate that while solvation attenuates the energy difference between the tautomers, it does not typically reverse the order of stability. ustc.edu.cnresearchgate.net However, experimental observations in certain substituted indazoles have shown that a mixture of both tautomers can exist in solution. For instance, studies on a tetrahydroindazol-4-one derivative revealed that while the 2H tautomer is dominant in the solid state, a nearly 55:45 mixture of 2H and 1H forms is present in a DMSO-d6 solution. researchgate.net

Energy Differences and Relative Stabilities

Acidity and Basicity Predictions and Calculations

The nitrogen atoms in the indazole ring can act as both proton donors (acidity) and proton acceptors (basicity). Theoretical models are instrumental in predicting the acid dissociation constant (pKa) and identifying the most likely site of protonation.

Computational methods provide a means to estimate pKa values, which are crucial for understanding a compound's behavior in different pH environments. scispace.com Semi-empirical methods like AM1 and higher-level DFT calculations have been used to compute the physicochemical properties of indazole derivatives, which can then be correlated with experimental data. researchgate.netnih.gov For very weak bases like certain nitroindazoles, where direct potentiometric determination is difficult, pKa values have been successfully estimated through linear correlations with electrochemical data. cdnsciencepub.com

In its ground state, indazole is a weak base, with a pKa for protonation of around 1.07. It is also a weak acid, with a pKa for deprotonation of approximately 13.89. In the excited state, these properties change significantly, with the molecule becoming more basic (pKa* ≈ 2.87) and more acidic (pKa* ≈ 10.10). researchgate.net

The indazole ring offers two potential sites for protonation: the N1 and N2 atoms. Theoretical calculations are used to determine the more favorable site. For the parent indazole, gas-phase calculations using methods like G4MP2 can identify the preferred protonation center. irb.hr The outcome depends on the ability of the resulting cation to delocalize the positive charge. In solution, the situation is more complex due to solvent effects. irb.hr For metal complexes involving indazole ligands, DFT calculations have shown that protonation can be accompanied by a structural reorganization, where the metal coordination shifts and the indazole ligand undergoes tautomerization. acs.org

pKa Determinations via Theoretical Models (e.g., INDO, AM1 calculations)

Electronic Structure and Aromaticity Calculations

The arrangement of electrons within the indazole ring system dictates its chemical and physical properties. numberanalytics.com Electronic structure analysis provides a detailed picture of molecular orbitals, charge distribution, and aromaticity. researchfeatures.com

DFT calculations, particularly using the B3LYP functional, are widely employed to investigate the electronic structure of heterocyclic systems. ijcce.ac.ir These calculations can determine optimized geometries and analyze molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. ijcce.ac.ir

The lower stability of 2H-indazole compared to its 1H counterpart has been explained by a loss in aromaticity due to its more quinoidal electronic structure. researchgate.net This difference in electronic configuration also manifests in their spectroscopic properties; the electronic spectra of 1-methyl-1H-indazole and 2-methyl-2H-indazole, for example, are widely different. thieme-connect.de

Resonance Energy and Ground State Calculations

The stability of indazole tautomers is a central theme in their computational analysis. Indazole can exist in two primary forms, 1H- and 2H-indazole, which differ in the position of the nitrogen-bound hydrogen atom. Theoretical calculations consistently show that the 1H-tautomer is more stable than the 2H-tautomer in the gas phase. researchgate.netustc.edu.cn

Frontier Molecular Orbital Analysis (e.g., Ionization Potential, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is essential for understanding the electronic properties and reactivity of molecules. arpgweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to this analysis, with their energy gap (ΔE) indicating the molecule's electronic stability and reactivity. arpgweb.com

HOMO-LUMO Gap: A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. For instance, a computational study on 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol found a consistent FMO energy gap of approximately 4.98 eV across various solvents, indicating significant stability. asianresassoc.org Studies on indazole N-heterocyclic olefins show they possess lower HOMO energies and smaller HOMO-LUMO gaps compared to imidazole-based counterparts, suggesting higher reactivity. acs.org

Ionization Potential and Electron Affinity: The energy of the HOMO is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). jmaterenvironsci.com Low LUMO energy values in some indazole derivatives suggest they are likely to act as electron acceptors. arpgweb.com A number of computational methods have been applied to calculate the ionization potential and electron affinity for the indazole system. thieme-connect.de

Charge Distribution and Total π-Energy Computations

The distribution of electron density within the indazole ring system is critical for determining its reactivity, particularly in electrophilic substitution reactions which primarily occur at the C3, C5, and C7 positions. thieme-connect.de

Charge Distribution: Computational methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to determine the partial charges on each atom. asianresassoc.orgjmaterenvironsci.com In one study on a substituted indazole, Mulliken analysis identified an oxygen atom as the most electronegative site and a carbon atom as the most electropositive. asianresassoc.org NBO analysis on the same compound revealed strong stabilization from a lone pair on a nitrogen atom donating into an adjacent antibonding orbital, which enhances the delocalization of the π-electrons in the indazole ring. asianresassoc.org

Dipole Moment Calculations and Experimental Comparisons

The dipole moment is a measure of the separation of positive and negative charges in a molecule and is a key indicator of its polarity. It is particularly important for distinguishing between 1H- and 2H-indazole isomers, as their dipole moments differ significantly.

Experimental measurements and computational calculations show a distinct difference between the N1 and N2 substituted isomers. thieme-connect.de For instance, 2-methyl-2H-indazole is considerably more polar than its 1-methyl counterpart. researchgate.netsemanticscholar.org This difference is a valuable tool for identifying the specific tautomer or isomer present in a sample. One study using Abe's model on the solvatochromism of indazole concluded that the molecule's dipole moment does not change significantly between its ground and first excited electronic states, a finding that contradicts some earlier predictions. researchgate.netsemanticscholar.org

Table 1: Experimental and Calculated Dipole Moments of Indazole Analogs
CompoundExperimental Dipole Moment (D)Calculated Dipole Moment (D)Reference
1H-Indazole1.60 D1.76 D (gas phase) thieme-connect.desemanticscholar.org
1-Methyl-1H-indazole1.50 D- thieme-connect.desemanticscholar.org
2-Methyl-2H-indazole3.40 D- thieme-connect.desemanticscholar.org

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For indazole derivatives, MD simulations have been employed to understand their stability and interactions within biological systems.

Studies have used MD simulations to assess the stability of indazole derivatives when bound to protein targets, such as enzymes. plos.orgtandfonline.com These simulations can reveal how the compound fluctuates and adapts its conformation within a binding pocket, providing insights into the stability of the protein-ligand complex. tandfonline.comresearchgate.net For example, simulations of an indazole derivative in a Trypanothione Reductase complex showed that the complex remained in a stable equilibrium with minimal structural deviation over a 50-nanosecond simulation. tandfonline.com Similarly, MD simulations have been used to investigate the unbinding pathways of indazole from cytochrome P450 enzymes. plos.org While these studies focus on indazole derivatives in complex environments, the underlying principles of conformational flexibility are crucial for understanding the behavior of isolated molecules like this compound.

Ab Initio and Density Functional Theory (DFT) Approaches for Molecular Stability

Ab initio and DFT methods are the cornerstones of computational chemistry for studying indazole systems. researchgate.netresearchgate.net These quantum mechanical methods are used to calculate the electronic structure and energy of molecules, providing reliable data on molecular stability.

Methods and Basis Sets: A common approach involves geometry optimization using DFT with the B3LYP functional and a 6-311G** or 6-311++G(d,p) basis set. researchgate.netacs.org These methods have proven effective for calculating the relative energies of different indazole tautomers and isomers. acs.org

Tautomer Stability: Numerous theoretical studies have confirmed that the 1H-tautomer of indazole is energetically more favorable than the 2H-tautomer. researchgate.netustc.edu.cn Calculations at the B3LYP/6-311++G(d,p) level indicated that the 1-substituted isomer of an indazole derivative was 20 kJ·mol⁻¹ more stable than the 2-substituted isomer. acs.org These findings are crucial for predicting the predominant species in chemical reactions and biological systems. The choice of the functional and basis set can influence the calculated NQR parameters, and the effect of neighboring molecules can also be considered in these calculations. researchgate.net

Derivatization and Advanced Functionalization of 2 Methyl 2h Indazol 7 Ol

Strategies for Introducing Diverse Substituents on the Indazole Ring

The functionalization of the 2-Methyl-2H-indazol-7-ol core is essential for creating new molecular entities. The introduction of varied substituents allows for the precise tuning of the molecule's physicochemical properties.

A primary method for derivatization is through palladium-catalyzed cross-coupling reactions . These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura cross-coupling has been successfully applied to bromoindazoles, reacting them with boronic acids in the presence of a palladium catalyst to yield biaryl or heteroaryl-substituted indazoles. nih.govrsc.org This methodology is effective for indazoles with alkyl groups on the nitrogen atoms. nih.gov Similarly, Negishi cross-coupling can be used to arylate N-protected indazoles that have been metalated at the C3 position. core.ac.uk

Transition metal-catalyzed C-H activation is another key strategy for introducing functional groups directly onto the indazole ring. rsc.orgmdpi.comrsc.orgnih.gov This approach avoids the need for pre-functionalized starting materials. For example, rhodium catalysts have been employed for the C-H olefination at the C7-position of indazoles, using a removable directing group to ensure high regioselectivity. researchgate.net

Furthermore, the inherent reactivity of the indazole ring allows for electrophilic substitution reactions . Halogenation, for instance, can be achieved without a metal catalyst, providing halo-indazoles that are valuable precursors for further modifications via cross-coupling reactions. rsc.org The conditions for these reactions can be adjusted to control the degree of halogenation. rsc.org

Modification of the existing functional groups, such as the C7-hydroxyl group, provides another avenue for diversification. Standard organic reactions like etherification or esterification can be used to introduce a wide range of substituents at this position.

Derivatization StrategyReaction TypeKey Features
Palladium-Catalyzed CouplingSuzuki-Miyaura, NegishiForms C-C and C-heteroatom bonds; requires pre-functionalized indazoles (e.g., bromo- or iodo-). nih.govrsc.orgcore.ac.uk
C-H Activation/FunctionalizationRhodium-catalyzed olefinationDirect functionalization of C-H bonds, often guided by a directing group for regioselectivity. rsc.orgresearchgate.net
HalogenationMetal-free bromination/chlorinationIntroduces halogens that serve as handles for subsequent cross-coupling reactions. rsc.org

Regioselective Modification at Specific Positions (e.g., C3, C7, N1, N2)

Controlling the position of new substituents on the this compound framework is critical, as the resulting isomer can exhibit vastly different properties.

C3-Position: The C3 position is a frequent target for functionalization. Direct metalation of N-protected indazoles at the C3 position using a strong base, followed by reaction with an electrophile, is a common method. core.ac.ukchim.it For 2H-indazoles, C3-acylation can be achieved through a visible-light-driven decarboxylative coupling with α-keto acids, avoiding the need for photocatalysts or oxidants. nih.govacs.org Additionally, a microwave-assisted, Selectfluor-mediated formylation of 2H-indazoles using DMSO as the formylating agent provides a regioselective route to 3-formyl-2H-indazoles. thieme-connect.deresearchgate.net

C7-Position: The C7 position can be targeted for functionalization, often through directed C-H activation. For example, rhodium-catalyzed C7-alkenylation has been demonstrated on certain indazole derivatives. researchgate.net

N1 and N2-Positions: The alkylation of the indazole nitrogen atoms is a fundamental consideration in synthesis. In the case of this compound, the N2 position is already occupied. However, in the synthesis of related indazoles, the regioselectivity of N-alkylation can be controlled. For instance, using trialkyl orthoformates can lead to the regioselective formation of 2-alkyl-2H-indazoles through a proposed intramolecular rearrangement. connectjournals.com The synthesis of 2-aryl-2H-indazoles can be achieved via a palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines. organic-chemistry.org

PositionMethodReagents/ConditionsOutcome
C3 Direct Metalation & Electrophilic QuenchTMP2Zn, then aryl iodide/Pd catalystC3-Arylation core.ac.uk
C3 Decarboxylative Acylationα-Keto acids, visible lightC3-Acylation nih.govacs.org
C3 FormylationSelectfluor, DMSO, microwaveC3-Formylation thieme-connect.deresearchgate.net
C7 C-H OlefinationRhodium catalyst, removable directing groupC7-Alkenylation researchgate.net
N2 N-AlkylationTrialkyl orthoformateRegioselective N2-alkylation connectjournals.com

Synthesis of Poly-functionalized Indazole Derivatives

The creation of indazole derivatives bearing multiple functional groups requires a careful, sequential application of the strategies outlined above. The synthesis of such complex molecules allows for a more thorough exploration of chemical space.

A synthetic route to a poly-functionalized indazole might start with the regioselective halogenation of the indazole core. rsc.org This introduces a versatile handle for subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, to install aryl or alkynyl groups. nih.gov

Following this, another position on the ring could be functionalized using a C-H activation strategy. For example, after introducing a substituent at the C5 position via a Suzuki coupling, a C3-functionalization could be carried out. nih.gov

The synthesis of hetero-dihalogenated indazoles has been achieved through sequential halogenation reactions. For example, bromination followed by chlorination can yield 3-bromo-7-chloro-2H-indazoles. rsc.org These poly-halogenated scaffolds are valuable platforms for creating even more complex molecules through selective, stepwise cross-coupling reactions, where the different reactivities of the C-Br and C-Cl bonds can be exploited.

The development of one-pot reaction sequences is also a significant advancement in this area. For example, a two-step sequence involving a Suzuki cross-coupling, in-situ N-deprotection, and subsequent N-arylation allows for the rapid synthesis of 1,3-diarylsubstituted indazoles. nih.gov

Applications of the Indazole Scaffold in Chemical Synthesis and Materials Science

Utility as Building Blocks for Complex Molecular Architectures

The indazole scaffold is a cornerstone in the synthesis of complex molecular architectures due to its inherent reactivity and the ability to be functionalized at various positions. nih.gov Chemists have developed numerous synthetic strategies to access a wide array of substituted indazole derivatives, which then serve as key intermediates in the construction of more elaborate molecules. benthamdirect.comingentaconnect.com

The development of regioselective N-alkylation protocols, for instance, allows for the controlled synthesis of either N-1 or N-2 alkylated indazoles, which can be a critical step in drug discovery and development campaigns. beilstein-journals.org Furthermore, transition metal-catalyzed cross-coupling reactions have been extensively employed to introduce a variety of substituents onto the indazole ring, enabling the creation of structurally diverse libraries of compounds for biological screening. nih.gov The use of arynes in [3 + 2] dipolar cycloaddition reactions has also emerged as a rapid and efficient method for the synthesis of 2H-indazoles. nih.gov

The versatility of the indazole scaffold is further highlighted by the development of one-pot, multi-component reactions for the synthesis of fused heterocyclic systems containing the indazole moiety. acgpubs.org These methods offer an efficient and atom-economical approach to complex molecules from simple starting materials.

Integration into Advanced Functional Materials

The unique photophysical properties of indazole derivatives have led to their integration into a variety of advanced functional materials. benthamdirect.comrsc.org The highly conjugated indazole system makes it an excellent chromophore, suitable for applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). ossila.com

The introduction of specific functional groups onto the indazole ring can be used to fine-tune the electronic and optical properties of the resulting materials. For example, fluorinated indazole derivatives are utilized in the synthesis of semiconducting molecules and polymers for organic photovoltaics (OPVs). ossila.com The fluorine atoms can influence the energy levels of the material and promote favorable intermolecular interactions, such as π-π stacking and hydrogen bonding. ossila.com

Furthermore, indazole derivatives have been investigated for their aggregation-induced emission (AIE) properties. rsc.org Certain indazole-based compounds exhibit enhanced fluorescence in the aggregated state, making them promising candidates for applications in sensors, bio-imaging, and light-emitting devices. Research has also explored the development of 3-keto-indazole derivatives that exhibit multi-colored phosphorescence, opening avenues for new luminescent materials. rsc.org

Application AreaIndazole Derivative TypeFunction
Organic ElectronicsFluorinated IndazolesTuning energy gaps in semiconductors ossila.com
Solar CellsIndazole-based dyesPhotosensitizers in DSSCs ossila.com
SensingIndazole-salicylaldimine compoundsFluorescence-based detection rsc.org
Luminescent Materials3-Keto-indazolesMulti-colored phosphorescence rsc.org

Role in Agrochemical and Industrial Chemical Development

The biological activity of indazole-containing compounds extends beyond pharmaceuticals into the realm of agrochemicals. a2bchem.com Research has demonstrated the potential of indazole derivatives as insecticides. acs.org For example, the commercial insecticide indoxacarb (B177179) was developed from initial studies on a series of indazole-based compounds. acs.org The development of novel indazole derivatives continues to be an active area of research for the discovery of new and effective crop protection agents. chemimpex.comrroij.com

In the industrial sector, indazoles serve as important intermediates in the synthesis of dyes and pigments. rroij.com Their versatile chemical nature also makes them valuable in the development of other industrial chemicals. The ongoing research into the synthesis and functionalization of indazoles is likely to expand their applications in these areas. rsc.orgbohrium.com

SectorApplicationExample Compound Class
AgrochemicalInsecticidesIndazole-based compounds related to indoxacarb acs.org
AgrochemicalHerbicidesNovel agrochemical formulations chemimpex.com
IndustrialDyes and PigmentsIndazole derivatives rroij.com
IndustrialChemical SynthesisVersatile intermediates a2bchem.com

Q & A

Q. What are reliable synthetic routes for 2-Methyl-2H-indazol-7-ol, and how can reaction conditions be optimized?

Category: Synthesis & Optimization A common approach involves demethylation of precursors using boron tribromide (BBr₃) in dichloromethane, followed by purification via flash chromatography (40% EtOAc/hexanes), yielding ~87% purity . Optimization may include adjusting reaction time, stoichiometry of BBr₃, or solvent polarity to enhance yield. For example, monitoring reaction progress via TLC (Rf ~0.49 in 70:30 EtOAc/hexanes) ensures intermediate stability .

Q. How should researchers characterize the purity and structure of this compound?

Category: Analytical Validation Combine ¹H/¹³C NMR (in [D₆]acetone or DMSO-d₆) to confirm hydroxyl and methyl group positions. Key NMR signals include δ ~2.63 ppm (protons adjacent to the indazole nitrogen) and aromatic protons in δ 6.60–8.62 ppm . High-resolution mass spectrometry (HRMS) with m/z matching the molecular ion ([M+H]⁺) validates molecular weight .

Q. What solvent systems are effective for recrystallizing this compound?

Category: Purification Use hot acetic acid or DMF/acetic acid mixtures for recrystallization, as demonstrated for analogous indazole derivatives. This method reduces impurities while preserving thermolabile functional groups .

Advanced Research Questions

Q. How can crystallographic disorder in this compound crystals be resolved during refinement?

Category: Structural Analysis Employ the SHELXL program for small-molecule refinement, which handles disorder by partitioning occupancy ratios and refining anisotropic displacement parameters. For high-resolution data, use the TWIN command in SHELXTL to address twinning . Validate results against simulated XRD patterns derived from analogous indazole structures .

Q. What strategies address contradictions in spectroscopic data (e.g., NMR vs. HRMS) for this compound derivatives?

Category: Data Contradiction Analysis Cross-validate using multiple techniques:

  • Compare experimental HRMS ([M+H]⁺) with theoretical m/z values (e.g., ±0.001 Da tolerance) .
  • Re-examine NMR sample preparation (e.g., deuterated solvent selection, concentration effects) to resolve signal splitting artifacts .
  • Use IR spectroscopy to confirm hydroxyl stretches (~3317 cm⁻¹) and rule out tautomeric interferences .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Category: Mechanistic Studies Apply density functional theory (DFT) to calculate electrophilic Fukui indices at the hydroxyl and methyl groups. Compare with experimental kinetic data (e.g., reaction rates in polar aprotic solvents) to validate predictions. Reference similar indazole derivatives’ Hammett σ values for substituent effects .

Q. What methodologies identify over-constrained variables in synthetic pathway design for this compound analogs?

Category: Experimental Design Use constraint-based random simulation (e.g., via Python-based solvers) to test reaction parameter combinations (temperature, stoichiometry, solvent). Iteratively relax constraints (e.g., reducing equivalents of BBr₃) if no solution exists, ensuring synthetic feasibility while avoiding byproducts .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Methyl-2H-indazol-7-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.